6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is an organic compound with potential applications in various fields of science. This compound consists of a pyrimidine core substituted with methoxy, methylthio, and piperidinylamine groups. The hydrochloride form ensures better solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine typically involves multiple steps:
Pyrimidine Formation: : The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between appropriate aldehydes and amidines under specific catalytic conditions.
Substitution Reactions: : Methoxy and methylthio groups are introduced using suitable methoxylation and thioetherification reactions.
Amination: : Finally, the piperidine ring is introduced via nucleophilic substitution, often requiring the presence of a base and elevated temperatures.
Industrial Production Methods: For large-scale production, the process may utilize flow chemistry techniques to enhance efficiency and yield. Continuous flow reactors allow precise control over reaction conditions, reducing by-products and improving the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the nitrogens in the pyrimidine ring, modifying its electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.
Substitution: : Alkyl halides or nucleophiles like amines and thiols under basic or acidic conditions.
Major Products Formed:
Sulfoxides/Sulfones: from oxidation.
Reduced amines: from reduction.
Alkylated derivatives: from substitution.
Scientific Research Applications
Chemistry: : This compound serves as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: : It has potential as a ligand for various biological targets, useful in drug discovery for binding studies.
Medicine: : Preliminary studies suggest it may have therapeutic potential for conditions involving overactive signaling pathways, though this requires further research.
Industry: : Used in the development of new materials with unique electronic or structural properties.
Mechanism of Action
The exact mechanism by which 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects is still under investigation. It is believed to interact with specific molecular targets in cells, possibly involving receptor binding or enzyme inhibition. The piperidine group enhances binding affinity, while the methoxy and methylthio groups contribute to the compound's selectivity and potency.
Comparison with Similar Compounds
6-Methoxy-2-(methylthio)-N-(pyrrolidin-4-yl)pyrimidin-4-amine
6-Methoxy-2-(ethylthio)-N-(piperidin-4-yl)pyrimidin-4-amine
4-Amino-6-methoxy-2-(methylthio)pyrimidine
These compounds share core structural similarities but differ in functional groups, affecting their chemical behavior and applications.
That's the scoop on 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride. It's a fascinating compound with diverse applications. What do you think?
Properties
IUPAC Name |
6-methoxy-2-methylsulfanyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS.ClH/c1-16-10-7-9(14-11(15-10)17-2)13-8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIZMFGWQJRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC2CCNCC2)SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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